3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile
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Overview
Description
3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile is a chemical compound that belongs to the class of naphthyridines. This compound, in particular, has shown promise in various scientific research fields, including anticancer and antimicrobial studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxyaniline with a suitable naphthyridine derivative under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the naphthyridine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with DNA replication and repair mechanisms in cancer cells, leading to cell death . The compound may also inhibit key enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzo[b][1,6]naphthyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,6-Naphthyridine derivatives: These compounds also contain the naphthyridine ring and have been studied for their anticancer and antimicrobial properties.
Uniqueness
What sets 3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methoxyanilino group, in particular, may enhance its ability to interact with biological targets and improve its solubility and stability .
Properties
CAS No. |
645337-26-4 |
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Molecular Formula |
C20H14N4O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(4-methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C20H14N4O/c1-25-16-8-6-15(7-9-16)23-20-17(11-21)19-14(12-22-20)10-13-4-2-3-5-18(13)24-19/h2-10,12H,1H3,(H,22,23) |
InChI Key |
RURSNRWZHDYLJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N |
Origin of Product |
United States |
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